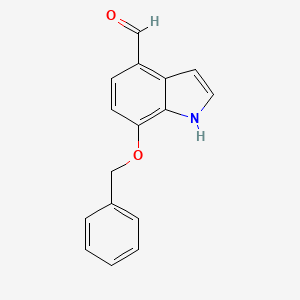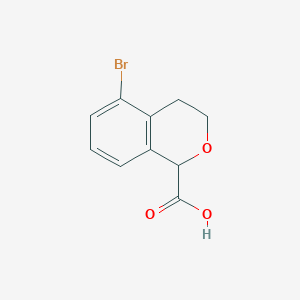
5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID
描述
5-Bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO3. It belongs to the class of isochromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 1-position makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID typically involves the bromination of 3,4-dihydro-1H-isochromene-1-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkyl halides (R-X) in the presence of a base.
Major Products:
Oxidation: Formation of 5-bromo-3,4-dihydro-1H-isochromene-1-one.
Reduction: Formation of 5-bromo-3,4-dihydro-1H-isochromene-1-methanol.
Substitution: Formation of 5-substituted-3,4-dihydro-1H-isochromene-1-carboxylic acid derivatives.
科学研究应用
5-Bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
3,4-Dihydro-1H-isochromene-1-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-3,4-dihydro-1H-isochromene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Fluoro-3,4-dihydro-1H-isochromene-1-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the bromine atom at the 5-position in 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-3,9H,4-5H2,(H,12,13) |
InChI 键 |
GPLALQLOOZVAGJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C2=C1C(=CC=C2)Br)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-Cbz-4-piperidyl)methyl]pyridin-4-amine](/img/structure/B8747144.png)
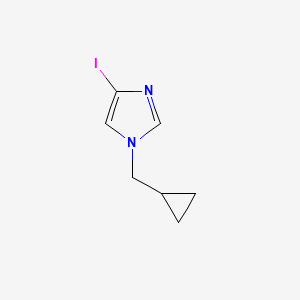
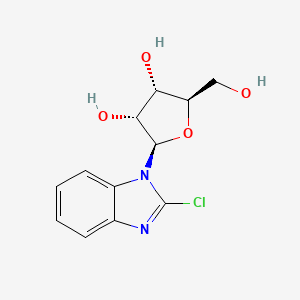
![Tert-butyl 4-ethyl-5-oxa-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8747170.png)
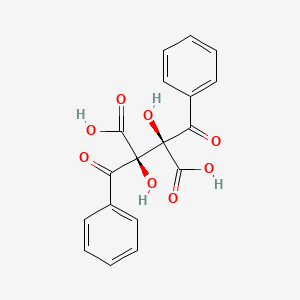
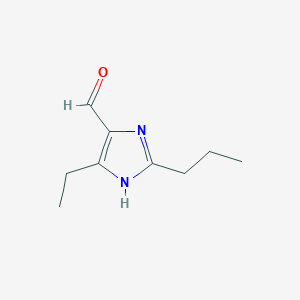
![2-[(5-Chloropyridin-3-yl)oxy]acetic acid](/img/structure/B8747196.png)
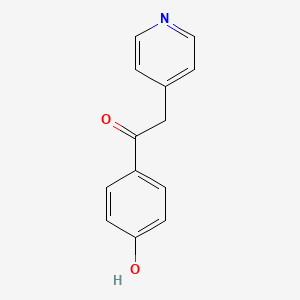
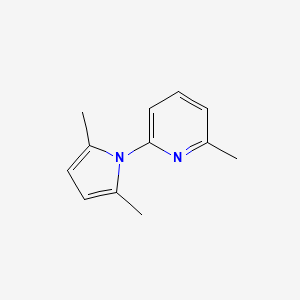
![3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid](/img/structure/B8747215.png)
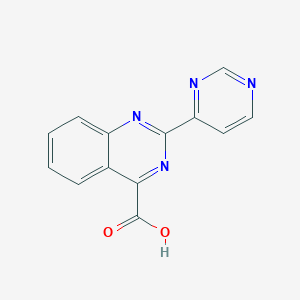
![2-Imidazo[4,5-b]pyridin-3-ylacetic acid](/img/structure/B8747233.png)

